molecular formula C23H17N B1295210 2,4,6-Triphenylpyridine CAS No. 580-35-8

2,4,6-Triphenylpyridine

Cat. No. B1295210
CAS RN: 580-35-8
M. Wt: 307.4 g/mol
InChI Key: FRZHWQQBYDFNTH-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. The crystal and molecular structures of this compound have been analyzed through X-ray analysis and compared with quantum-chemical calculations, indicating a preference for a disrotatory conformation . This compound is structurally related to other aromatic heterocycles, such as 2,4,6-triphenylphosphinine, and shows a remarkable difference in reactivity, as demonstrated by its lack of ortho-metalation when compared to its phosphinine counterpart .

Synthesis Analysis

The synthesis of 2,4,6-triphenylpyridine-related compounds has been explored in various contexts. For instance, a new triphenylpyridine-containing aromatic diamine monomer was synthesized and used to prepare a series of polyimides with excellent solubility and thermal stability . Additionally, 2,4,6-triphenylpyridinium salts have been used as intermediates in nucleophilic displacement reactions to produce 1-substituted 2,4,6-triphenylpyridinium cations, which can be displaced by a variety of nucleophiles . Furthermore, the synthesis of a substituted bipyridine ligand, tripbipy, involved the Suzuki coupling of 2,4,6-triisopropylphenyl boronic acid and 6,6'-dibromo-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of 2,4,6-triphenylpyridine has been characterized by X-ray analysis and quantum-chemical calculations, revealing a preference for a disrotatory conformation . In related compounds, such as 2,6-diphenylpyridine-4-carboxylic acid, intermolecular hydrogen bonds and pi-pi stacking interactions are prominent features . The structure of 2,4-bis(2,5-dipropyloxyphenyl)-6-phenylpyridine also deviates from planarity, with significant interplanar angles between the benzene rings and the central pyridine ring .

Chemical Reactions Analysis

The reactivity of 2,4,6-triphenylpyridine and related compounds has been explored in various chemical reactions. Notably, 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III), while 2,4,6-triphenylpyridine does not show any ortho-metalation, highlighting the differences in reactivity between these structurally similar compounds . Additionally, the synthesis of polyimides from a triphenylpyridine-containing monomer demonstrates the utility of this moiety in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-triphenylpyridine and its derivatives have been extensively studied. Polyimides containing triphenylpyridine moieties exhibit excellent solubility, thermal stability, and mechanical properties . The crystal structure of 2,6-diphenylpyridine-4-carboxylic acid shows strong pi-pi stacking interactions, which are significant for the material's properties . The substituted bipyridine ligand tripbipy and its metal complexes have been characterized, revealing distorted tetrahedral metal centers and magnetic properties consistent with high spin configurations .

Scientific Research Applications

1. Synthesis of Highly Substituted Pyridines

  • Application Summary: 2,4,6-Triphenylpyridine is used in the synthesis of highly substituted pyridines, which have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .
  • Methods of Application: A multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst is described . The reaction is performed under solvent-free conditions .
  • Results or Outcomes: The method provides a simple, efficient, and green method of preparation for the synthesis of highly substituted pyridines. The advantages of the present protocol include simple procedure with an easy workup procedure, mild reaction conditions, and high yields of the products .

2. Emission of 2,4,6-Triphenylpyridine-Functionalized Polytyrosine

  • Application Summary: 2,4,6-Triphenylpyridine-functionalized polytyrosine (Pyridine-PTyr) was synthesized by living ring-opening polymerization where 2,6-bis (4-aminophenyl)-4-phenylpyridine (Pyridine-NH2) was the initiator . The photophysical characteristics of Pyridine-NH2 and Pyridine-PTyr were elucidated via UV-vis absorption and photoluminescence spectra .
  • Methods of Application: The synthesis was achieved by living ring-opening polymerization where 2,6-bis (4-aminophenyl)-4-phenylpyridine (Pyridine-NH2) was the initiator .

Safety And Hazards

2,4,6-Triphenylpyridine is toxic if swallowed and causes skin irritation. It may cause respiratory irritation and serious eye damage. It may also cause long-lasting harmful effects to aquatic life .

Future Directions

2,4,6-Triphenylpyridine is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the development of more simple and efficient protocols for its synthesis is still in demand .

properties

IUPAC Name

2,4,6-triphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHWQQBYDFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206730
Record name Pyridine, 2,4,6-triphenyl-
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyridine

CAS RN

580-35-8
Record name Pyridine, 2,4,6-triphenyl-
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Record name 580-35-8
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Record name Pyridine, 2,4,6-triphenyl-
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Record name 2,4,6-Triphenylpyridine
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Synthesis routes and methods

Procedure details

"Simple aldehydes and ketones without activating groups require mildly forcing conditions and produce the fully aromatic pyridines; accordingly, acetophenone, benzaldehyde, and ammonia in refluxing acetic acid gave a 68% yield of 2,4,6-triphenylpyridine and a 25% yield of β-phenylpropionophenone."
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
627
Citations
MG Mohamed, FH Lu, JL Hong, SW Kuo - Polymer Chemistry, 2015 - pubs.rsc.org
In this paper 2,4,6-triphenyl pyridine-functionalized polytyrosine (Pyridine-PTyr) was successfully synthesized by living ring-opening polymerization where 2,6-bis(4-aminophenyl)-4-…
Number of citations: 37 pubs.rsc.org
CM Yang, IW Lee, TL Chen, WL Chien… - Journal of Materials …, 2013 - pubs.rsc.org
Organic and polymeric deep-blue luminogens based on the 2,4,6-triphenylpyridine (TPP) structure were prepared via the facile Chichibabin reaction and their fluorescence behavior in …
Number of citations: 37 pubs.rsc.org
AV Dolganov, BS Tanaseichuk, VY Yurova… - International Journal of …, 2019 - Elsevier
The electrocatalytic activity in the reaction of hydrogen evolution (HER) of new members of the family of metal-free electrocatalysts - 2,4,6-triphenylpyridine and 2,4,6-triphenylpyrillium …
Number of citations: 21 www.sciencedirect.com
J Ondráček, J Novotný, M Petrů, P Lhoták… - … Section C: Crystal …, 1994 - scripts.iucr.org
The crystal and molecular structures of 2, 4, 6-triphenylpyridine (C23HITN) obtained by X-ray analysis are compared with those obtained by quantum-chemical calculations based on …
Number of citations: 12 scripts.iucr.org
Q Ran, J Ma, T Wang, S Fan, Y Yang, S Qi… - New Journal of …, 2016 - pubs.rsc.org
Three novel conjugated polymers based on 2,4,6-triphenylpyridine moieties were synthesized by a Pd-catalyzed Sonogashira coupling reaction. The three polymers P-1, P-2 and P-3 …
Number of citations: 17 pubs.rsc.org
AT Balaban, C Toma - Tetrahedron, 1966 - Elsevier
In the reaction of 2,4,6-triphenylpyrylium perchlorate with aqueous ammonia, a crystalline intermediate was isolated, which is easily converted into 2,4,6-triphenylpyridine y dehydration. …
Number of citations: 85 www.sciencedirect.com
JA Mikroyannidis, PA Damouras, VG Maragos… - European polymer …, 2009 - Elsevier
Two new vinylene alternating copolymers F and C that contained 2,4,6-triphenylpyridine as a common moiety and fluorene or carbazole, respectively, as an alternating moiety were …
Number of citations: 10 www.sciencedirect.com
V Cimrová, H Hlídková, D Výprachtický… - Journal of Polymer …, 2006 - Wiley Online Library
The steady‐state and time‐resolved photoluminescence (PL), electrochemical behavior, and electroluminescence (EL) of didodecyloxy poly(p‐phenylenevinylene)‐based polymers …
Number of citations: 16 onlinelibrary.wiley.com
HY Liu, LF Chen, HY Wang, Y Wan, H Wu - RSC advances, 2016 - pubs.rsc.org
A series of novel 2,4,6-triphenylpyridine derivatives containing 1,8-naphthalimide groups have been prepared in good yields using Suzuki couplings reactions. The relationship of the …
Number of citations: 16 pubs.rsc.org
R Malet, M Moreno-Manas, R Pleixats - Organometallics, 1994 - ACS Publications
N-Allyl-2, 4, 6-triphenylpyridinium tetraflu-oroborates react with stoichiometric amounts of Pd (0) and phosphines to afford (i\3-allyl) palladium tetraflu-oroborates, whereas …
Number of citations: 13 pubs.acs.org

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